2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide
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Overview
Description
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The trifluoromethyl group is introduced via lithiation followed by electrophilic trapping . The final step involves coupling the pyrazole derivative with a tetrahydrofuran moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification of the final product are typically achieved through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a tetrahydrofuran moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20F3N3O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H20F3N3O2/c1-8-7-12(14(15,16)17)19-20(8)10(3)13(21)18-9(2)11-5-4-6-22-11/h7,9-11H,4-6H2,1-3H3,(H,18,21) |
InChI Key |
DWQMVSHDJCVAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC(C)C2CCCO2)C(F)(F)F |
Origin of Product |
United States |
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